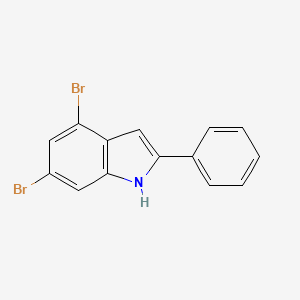
1-(2-Bromoethyl)-4-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones, which are four-membered lactams This compound is characterized by the presence of a bromoethyl group and a phenyl group attached to the azetidinone ring
Méthodes De Préparation
The synthesis of 1-(2-Bromoethyl)-4-phenylazetidin-2-one typically involves the reaction of 4-phenylazetidin-2-one with a bromoethylating agent. One common method is the reaction of 4-phenylazetidin-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-(2-Bromoethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide can yield the corresponding methoxyethyl derivative.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethyl derivative.
Oxidation: Oxidation of the phenyl group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-4-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of biologically active molecules, including antibiotics and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing azetidinone rings.
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-4-phenylazetidin-2-one is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-4-phenylazetidin-2-one can be compared with other azetidinone derivatives, such as:
4-Phenylazetidin-2-one: Lacks the bromoethyl group and has different reactivity and biological activity.
1-(2-Chloroethyl)-4-phenylazetidin-2-one:
1-(2-Hydroxyethyl)-4-phenylazetidin-2-one: Contains a hydroxyethyl group, which can participate in hydrogen bonding and other interactions not possible with the bromoethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromoethyl group, which can undergo nucleophilic substitution and other reactions that are not possible with the other derivatives.
Propriétés
Numéro CAS |
89044-69-9 |
|---|---|
Formule moléculaire |
C11H12BrNO |
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c12-6-7-13-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clé InChI |
WHPLDCPKLNNCNA-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C1=O)CCBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



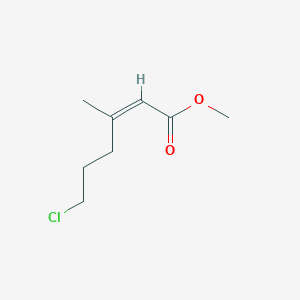
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
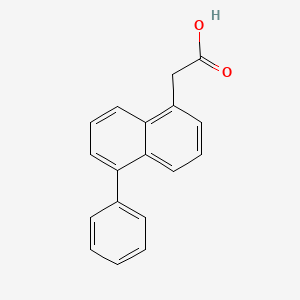
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
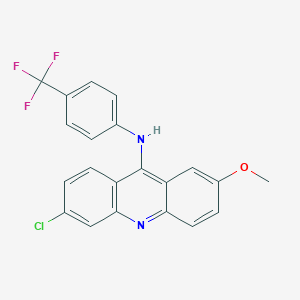
![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)
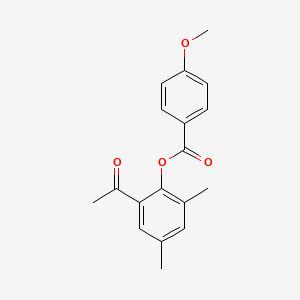
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
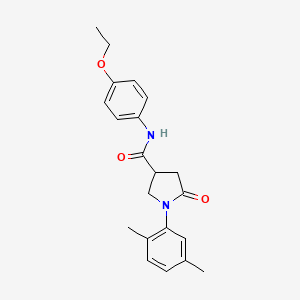
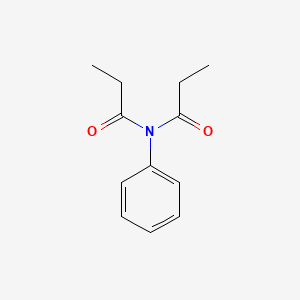

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
